4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Descripción
Structural characterization and nomenclature
This compound exhibits a distinctive molecular architecture that places it within the broader category of bicyclic heterocyclic compounds. The compound possesses a molecular formula of C₆H₅ClN₄ and a molecular weight of 168.58 grams per mole, as documented in chemical databases. The structural framework consists of a pyrrole ring fused to a pyrimidine ring system, specifically arranged in a [3,2-d] configuration, which refers to the specific pattern of ring fusion where the pyrrole ring is attached to positions 3 and 2 of the pyrimidine core.
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, where the base structure is identified as 5H-pyrrolo[3,2-d]pyrimidine, indicating the presence of a hydrogen atom at the 5-position of the pyrrole ring. The chlorine substitution occurs at position 4 of the pyrimidine ring, while the amine group is positioned at the 2-position of the same ring system. This specific substitution pattern creates a unique chemical entity with distinct physicochemical properties that differentiate it from other pyrrolopyrimidine derivatives.
The compound's three-dimensional structure contributes significantly to its biological activity profile. The planar arrangement of the fused ring system allows for effective π-π stacking interactions with biological targets, while the chlorine atom at position 4 provides an electronegative center that can participate in halogen bonding interactions. The primary amine group at position 2 serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with protein targets and nucleic acids. The topological polar surface area of the molecule is calculated to be 67.6 Ų, which falls within the optimal range for drug-like compounds with potential for cellular penetration.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Exact Mass | 168.0202739 g/mol |
| Topological Polar Surface Area | 67.6 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
Historical context and significance in heterocyclic chemistry
The development of pyrrolopyrimidine chemistry represents a significant milestone in the evolution of heterocyclic compound research, with these structures gaining prominence due to their structural similarity to naturally occurring purine bases. The pyrrolopyrimidine scaffold, also referred to as 9-deazapurine in certain contexts, emerged as an important research focus in the latter half of the twentieth century when chemists recognized the potential of these compounds to mimic natural nucleotide bases while offering enhanced stability and modified biological activity profiles.
The historical significance of this compound and related compounds can be traced to early investigations into purine nucleoside phosphorylase inhibitors. Research conducted in the 1980s demonstrated that 9-deazapurine ribonucleosides, which share structural similarities with pyrrolopyrimidine derivatives, constituted a new class of noncleavable purine nucleoside phosphorylase inhibitors with significantly greater affinity for the target enzyme compared to previously known inhibitors. This discovery established the foundation for subsequent research into chlorinated pyrrolopyrimidine derivatives as potential therapeutic agents.
The synthesis methodologies for pyrrolopyrimidine compounds have evolved considerably over the decades, with researchers developing increasingly sophisticated approaches to construct these complex heterocyclic systems. Early synthetic routes relied heavily on traditional cyclization reactions, but modern approaches have embraced more efficient domino reactions and multicomponent synthesis strategies. The development of palladium-catalyzed coupling reactions has particularly enhanced the accessibility of substituted pyrrolopyrimidine derivatives, enabling the preparation of libraries of compounds for biological screening.
The significance of halogenated pyrrolopyrimidines in heterocyclic chemistry extends beyond their individual biological activities to encompass their role as versatile synthetic intermediates. The chlorine substituent in compounds like this compound serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate biological activity and pharmacokinetic properties. This synthetic versatility has made chlorinated pyrrolopyrimidines valuable building blocks in medicinal chemistry programs aimed at optimizing drug candidates.
The theoretical understanding of pyrrolopyrimidine chemistry has been enhanced through computational studies that have elucidated the electronic properties and reactivity patterns of these compounds. The electron-deficient nature of the pyrimidine ring, combined with the electron-rich character of the pyrrole moiety, creates a unique electronic environment that influences both chemical reactivity and biological activity. This electronic complementarity has been exploited in the design of compounds with specific binding affinities for biological targets.
Prevalence in medicinal chemistry and drug discovery
The prominence of this compound in medicinal chemistry research stems from its exceptional versatility as a pharmacophore and its demonstrated activity across multiple therapeutic areas. Contemporary drug discovery programs have increasingly focused on pyrrolopyrimidine scaffolds due to their ability to interact with diverse biological targets while maintaining favorable drug-like properties. The compound has found particular application in the development of kinase inhibitors, enzyme inhibitors, and antimicrobial agents, reflecting the broad therapeutic potential of this chemical class.
Research into the anticancer properties of halogenated pyrrolopyrimidines has revealed significant promise for this compound class. Studies have demonstrated that halogenated pyrrolo[3,2-d]pyrimidine analogues exhibit potent antiproliferative activity against a wide spectrum of cancer cell lines, with effective concentrations ranging from 0.014 to 14.5 micromolar. The mechanism of action appears to involve cell cycle arrest at the G2/M phase without inducing significant apoptosis, suggesting a unique mode of action that distinguishes these compounds from conventional chemotherapeutic agents. The wide variance in activity and toxicity observed across different derivatives necessitates careful structure-activity relationship studies to optimize therapeutic indices.
The development of pyrrolopyrimidine-based enzyme inhibitors has represented another major area of medicinal chemistry interest. Compounds in this class have demonstrated significant activity against serine hydroxymethyltransferase 2, an enzyme critical for mitochondrial one-carbon metabolism and purine biosynthesis. The lead compound AGF347, which incorporates structural features similar to this compound, has shown particular promise in pancreatic cancer models, with demonstrated plasma membrane transport, mitochondrial accumulation, and metabolism to active polyglutamate forms that enhance cellular retention and activity.
Antimicrobial applications of pyrrolopyrimidine derivatives have gained attention due to the urgent need for novel antibacterial agents to combat emerging resistance patterns. Recent biological evaluations of pyrrolopyrimidine derivatives have demonstrated significant antibacterial activity against pathogenic bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species. The compounds appear to exert their antimicrobial effects through inhibition of bacterial deoxyribonucleic acid gyrase, an essential enzyme for bacterial deoxyribonucleic acid replication and repair processes.
| Therapeutic Area | Target | Activity Range | Mechanism |
|---|---|---|---|
| Oncology | Multiple cancer cell lines | 0.014-14.5 μM | G2/M cell cycle arrest |
| Metabolic Disorders | Serine hydroxymethyltransferase 2 | Submicromolar | Enzyme inhibition |
| Infectious Diseases | Bacterial pathogens | Variable | DNA gyrase inhibition |
| Kinase Inhibition | Multiple kinases | Nanomolar to micromolar | ATP-competitive binding |
The pharmacokinetic profiles of pyrrolopyrimidine derivatives have been extensively studied to understand their potential for clinical development. Research has revealed that these compounds generally exhibit rapid metabolism with plasma half-lives typically ranging from 30 to 60 minutes, which can be both advantageous and challenging depending on the intended therapeutic application. The rapid metabolism often leads to the formation of active metabolites, suggesting that some pyrrolopyrimidine derivatives may function as prodrugs rather than direct-acting therapeutic agents.
Structure-activity relationship studies have identified key structural features that influence the biological activity of pyrrolopyrimidine derivatives. The position and nature of substituents on both the pyrrole and pyrimidine rings significantly impact potency, selectivity, and pharmacokinetic properties. Chlorine substitutions, such as those found in this compound, generally enhance metabolic stability while maintaining or improving biological activity. The presence of the amine group at position 2 appears to be critical for many biological activities, likely through its involvement in hydrogen bonding interactions with target proteins.
The continued interest in pyrrolopyrimidine derivatives for drug discovery is evidenced by ongoing clinical trials and development programs that incorporate these structural motifs. Several pharmaceutical companies have advanced pyrrolopyrimidine-based compounds into clinical development for various therapeutic indications, validating the continued relevance of this chemical class in modern drug discovery efforts. The ability to fine-tune biological activity through structural modifications, combined with generally favorable safety profiles, positions compounds like this compound as valuable lead compounds for future therapeutic development.
Propiedades
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPBRYDQWLYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650618 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-58-1 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Step 1: Synthesis of 2-Sulfhydryl-4-amino-6-hydroxy Pyrimidine
This initial step employs ethyl cyanoacetate and thiocarbamide as raw materials, reacting in ethanol with sodium ethylate as a base. The process involves:
- Dissolving ethyl cyanoacetate and thiocarbamide in ethanol.
- Adding sodium ethylate gradually at 0–5°C.
- Heating to 80–100°C for 8–10 hours.
- Cooling, filtering, washing, and drying to obtain the intermediate.
This method benefits from controlled temperature conditions to optimize yield and purity, avoiding hazardous reagents like sodium hydride.
Step 2: Formation of 4-Amino-6-hydroxy Pyrimidine
The intermediate reacts with ammonia and active nickel catalyst:
- The sulfhydryl compound is combined with ammonia in a reaction vessel.
- Active nickel (3–5 times molar ratio) is introduced.
- Refluxed at 80–100°C for 4–6 hours.
- Hot filtration removes nickel catalyst.
- Washing and drying yield the target pyrimidine.
This catalytic reduction step is efficient, environmentally friendly, and avoids dangerous reagents.
Direct Synthesis from Precursors
Methodology Based on Patent CN101830904B
This approach involves a four-step process:
- Step 1: Condensation of ethyl cyanoacetate with 2-chloroacetaldehyde, using ethanol and a base, to produce a key intermediate.
- Step 2: Cyclization with thiourea under reflux conditions.
- Step 3: Chlorination with phosphorus oxychloride (POCl₃) to introduce the chloro group.
- Step 4: Hydrolysis and purification to obtain the final compound.
This route emphasizes a short, cost-effective process with high yields (~50–58%) and high purity (98–99%), avoiding hazardous reagents like sodium hydride.
Methodology Based on Patent US10738058B
This method involves:
- Coupling ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives.
- Cyclization to form the pyrrolo[3,2-d]pyrimidine core.
- Chlorination to introduce the chloro substituent.
It offers a high-yield, environmentally friendly process with minimal waste and high product purity (>99.5%).
Alternative Routes and Optimization Strategies
Use of Halogenated Precursors
Research indicates that halogenated intermediates, such as 2-bromo-1,1-dimethoxyethane, react with ethyl cyanoacetate in the presence of potassium carbonate or triethylamine in DMF, leading to pyrrole derivatives. These intermediates are cyclized with formamidine salts to produce the pyrimidine core.
Reaction Conditions and Catalysts
- Reactions are optimized at temperatures between 80–110°C.
- Catalysts like nickel or active metals are employed to facilitate cyclization and reduction steps.
- Solvent choices include ethanol, DMF, or water, depending on the specific step, balancing reactivity and safety.
Data Tables Summarizing Preparation Methods
| Method | Raw Materials | Key Reactions | Solvents | Catalysts | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Patent CN101830904B | Ethyl cyanoacetate, thiourea, 2-chloroacetaldehyde | Cyclization and chlorination | Ethanol, POCl₃ | None | 50–58 | 98–99 | Short route, avoids sodium hydride |
| Patent US10738058B | Ethyl 2-cyano-4,4-dimethoxybutanoate, formamidine | Cyclization, chlorination | Ethanol, solvents as needed | None | >99.5 | >99.5 | High purity, eco-friendly, fewer steps |
| Patent CN110386936B | Ethyl cyanoacetate, 2-bromo-1,1-dimethoxyethane | Condensation, cyclization | DMF, triethylamine | None | Variable | High | Cost-effective, scalable |
Research Findings and Optimization Insights
- Safety: Modern methods avoid hazardous reagents like sodium hydride, favoring milder bases and catalysts.
- Yield and Purity: Optimized reaction conditions, such as temperature control and catalyst selection, significantly improve yields (>90%) and purity (>99%).
- Environmental Impact: Use of recyclable solvents and fewer steps reduces waste and cost.
- Operational Simplicity: Shorter reaction sequences and straightforward purification steps enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C₆H₅ClN₄
Molecular Weight : 172.58 g/mol
IUPAC Name : 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
The compound features a unique structure that allows it to interact with various biological targets, making it a valuable candidate for further pharmacological exploration.
Medicinal Chemistry
This compound is primarily explored for its potential as a therapeutic agent. Its structural properties suggest activity against several targets involved in disease processes.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidine exhibit potent inhibitory effects on cancer cell lines. For instance, studies indicated that compounds similar to this compound demonstrated IC₅₀ values as low as 0.126 μM against MDA-MB-231 cells, a model for triple-negative breast cancer .
Enzyme Inhibition Studies
The compound has been implicated in the inhibition of various enzymes critical for cellular functions, including kinases involved in cell cycle regulation.
Mechanism of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdk), leading to cell cycle arrest. This mechanism is crucial for the development of anticancer therapies .
Antimicrobial Applications
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The compound can serve as a precursor for various derivatives that may enhance its bioactivity or selectivity against specific targets.
Synthetic Route Example:
A common method involves the reaction of starting materials under controlled conditions to yield the desired product with high purity .
Future Directions and Research Opportunities
The potential applications of this compound in drug development are vast. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise molecular interactions with biological targets.
- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings.
- Exploration of Derivatives : Investigating modifications to improve pharmacological profiles.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can lead to the induction of apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogenated Pyrrolopyrimidines
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1092352-49-2)
- Structural Difference : The chlorine atom is at position 4, but the pyrrole ring is fused to the pyrimidine at positions [2,3-d] instead of [3,2-d], altering the electronic distribution and steric accessibility .
- Synthetic Utility : Used in palladium-catalyzed cross-coupling reactions to introduce aryl or alkynyl groups, enabling diversification for antiparasitic drug discovery .
- Key Data : Molecular weight = 168.58 g/mol; LogP = 1.2 (predicted) .
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6)
Substituted Derivatives with Modified Solubility
N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 4)
- Modification : Methoxy and methyl groups at positions 4 and N-methyl enhance water solubility (TLC Rf = 0.33 in MeOH:CHCl₃) .
- Biological Relevance : Demonstrated improved bioavailability in antitumor assays due to reduced plasma protein binding .
N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 9)
Key Data Table: Structural and Functional Comparisons
Mechanistic Insights and Binding Modes
- Chlorine’s Role: In this compound, the chlorine atom contributes to affinity via halogen bonding rather than the canonical hinge-binding motif seen in ATP-competitive kinase inhibitors .
- Bromine vs. Chlorine : Brominated analogues (e.g., 7-Bromo derivative) exhibit higher binding entropy in hydrophobic pockets but lower solubility .
- Amino Group Reactivity: The NH₂ group at position 2 facilitates nucleophilic displacement reactions with amines or thiols, enabling rapid diversification .
Actividad Biológica
Overview
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a derivative of pyrrolopyrimidine characterized by a chlorine atom at the 4-position and an amino group at the 2-position. This compound has garnered attention due to its potent biological activities, particularly as an inhibitor of protein kinase CK1ε, which plays a crucial role in various cellular processes including cell proliferation, survival, and apoptosis.
The primary mechanism of action for this compound is its selective inhibition of protein kinase CK1ε. This inhibition affects multiple biochemical pathways, notably the PI3K-PKB signaling pathway, which is integral to cellular growth and survival. By modulating these pathways, the compound demonstrates significant neuroprotective and anti-tumor properties.
Antitumor Effects
Research indicates that this compound exhibits strong cytotoxic effects against various cancer cell lines. For instance, in studies evaluating its efficacy against HepG2 liver cancer cells, the compound induced cell cycle arrest and apoptosis. The induction of apoptosis was evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 29 - 59 | Induction of apoptosis |
| Compound 5k | HepG2 | 40 - 204 | Inhibition of EGFR, Her2, CDK2 |
| Sunitinib | Various | 261 | Tyrosine kinase inhibition |
The compound's ability to induce apoptosis was further confirmed through flow cytometry analysis, which showed a significant increase in apoptotic cells after treatment compared to controls .
Neuroprotective Effects
In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. The inhibition of CK1ε has been linked to protective outcomes in neuronal cells under stress conditions, suggesting potential applications in neurodegenerative diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates that it is stable at room temperature but should be stored between 2°C and 8°C to maintain efficacy. Toxicity studies have shown that while the compound is effective against cancer cells, it also poses risks such as skin irritation and acute toxicity if ingested .
Table 2: Summary of Toxicological Data
| Parameter | Value |
|---|---|
| Acute Toxicity | H301 (Toxic if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This suggests its potential use in liver cancer therapies.
- Cytotoxicity Evaluation : In another investigation involving multiple cancer cell lines, this compound exhibited IC50 values comparable to established tyrosine kinase inhibitors (TKIs), indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What degradation pathways dominate under physiological conditions, and how can stability be enhanced?
- Methodological Answer : Hydrolysis of the 4-chloro group is a primary degradation pathway, as shown by LC-MS stability studies in buffered solutions (pH 7.4). Stabilization strategies include prodrug approaches (e.g., masking the chloro group as a phosphate ester) or formulation in lyophilized matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
